(4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane

Catalog No.
S12274660
CAS No.
M.F
C14H12BrClOS
M. Wt
343.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)s...

Product Name

(4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane

IUPAC Name

1-(bromomethyl)-2-chloro-4-(3-methoxyphenyl)sulfanylbenzene

Molecular Formula

C14H12BrClOS

Molecular Weight

343.7 g/mol

InChI

InChI=1S/C14H12BrClOS/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-15)14(16)8-13/h2-8H,9H2,1H3

InChI Key

PNTSHFBRUJGBDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC(=C(C=C2)CBr)Cl

The compound (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane is an organosulfur compound characterized by the presence of a bromomethyl group, a chlorophenyl moiety, and a methoxyphenyl group attached to a sulfur atom. Its molecular formula is C15H14BrClSC_{15}H_{14}BrClS, and it has a molecular weight of approximately 341.69 g/mol. This compound is notable for its unique structural features, which include halogen substitutions and a sulfur linkage, contributing to its reactivity and potential applications in organic synthesis.

The chemical behavior of (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to the formation of new compounds.
  • Oxidation: This compound may be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
  • Reduction: Reduction reactions can convert the sulfone or sulfoxide derivatives back to thiols or other reduced forms.

Common reagents for these reactions include:

  • Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
  • Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

While specific biological activity data for (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane is limited, compounds with similar structures have been investigated for various biological activities. Organosulfur compounds are often studied for their potential antimicrobial, antifungal, and anticancer properties. The presence of halogens in the structure may enhance biological interactions, making such compounds valuable in medicinal chemistry.

The synthesis of (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane can be achieved through several methods:

  • Bromomethylation Reaction: This involves treating 3-chlorophenol with bromomethyl sulfide in the presence of a base to introduce the bromomethyl group.
  • Sulfurization Reaction: The incorporation of the sulfur atom can be performed via thiolation methods using thiols or sulfides under appropriate conditions.
  • Coupling Reactions: The compound may also be synthesized through coupling reactions involving aryl halides and sulfur-containing reagents.

(4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane has potential applications in:

  • Organic Synthesis: As a versatile building block in the preparation of more complex organic molecules.
  • Pharmaceutical Development: Investigated as a precursor for bioactive compounds due to its unique structural features.
  • Material Science: Utilized in the development of specialty chemicals and materials with specific properties.

Several compounds share structural similarities with (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-Bromo-4-chlorothioanisoleC7H6BrClSC_7H_6BrClSContains bromine and chlorineSimpler structure without methoxy group
1-(Bromomethyl)-3-(3-chlorophenyl)benzeneC13H10BrClC_{13}H_{10}BrClAromatic system with bromine and chlorineLacks sulfur linkage
1-(bromomethyl)-3-methylcyclohexan-1-olC11H15BrC_{11}H_{15}BrContains hydroxyl groupDifferent functional groups affecting reactivity

These comparisons illustrate that while there are compounds with similar halogenated structures, the unique combination of bromine, chlorine, methoxy, and sulfur in (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane imparts distinct chemical properties that may enhance its utility in various applications.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

341.94808 g/mol

Monoisotopic Mass

341.94808 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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